10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group into the aromatic ring using a nitrating agent such as nitric acid.
Amination: Conversion of the nitro group to an amine group using reducing agents like tin(II) chloride.
Cyclization: Formation of the oxazepine ring through intramolecular cyclization, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.
Materials Science: Utilized in the development of novel organic materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: A structurally related compound with similar chemical properties.
10,11-dihydro-5H-dibenzo[b,f]azepine:
Uniqueness
10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the butyl and methoxyphenoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C24H22N2O6 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-butyl-7-(3-methoxyphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C24H22N2O6/c1-3-4-12-25-19-10-5-6-11-20(19)32-22-14-16(26(28)29)13-21(23(22)24(25)27)31-18-9-7-8-17(15-18)30-2/h5-11,13-15H,3-4,12H2,1-2H3 |
InChI Key |
WUVVQEJCWZTRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)OC |
Origin of Product |
United States |
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